KRAS G12C inhibitor 24, also known by its chemical designation D3S-001, is a targeted therapeutic agent designed to inhibit the activity of the Kirsten rat sarcoma viral oncogene homologue (KRAS) protein, specifically the G12C mutation. This mutation is prevalent in various cancers, particularly non-small cell lung cancer, making KRAS G12C inhibitors crucial in cancer therapeutics. The compound functions by covalently binding to the mutated cysteine residue at position 12 of the KRAS protein, thereby disrupting its signaling pathways that promote tumor growth and survival.
The development of KRAS G12C inhibitors has been a significant focus in oncology research, with various compounds entering clinical trials and some receiving approval from regulatory bodies. D3S-001 is part of this class of inhibitors, which includes other notable compounds such as adagrasib and sotorasib. These inhibitors have shown promise in preclinical and clinical settings for their ability to selectively target KRAS G12C mutations.
KRAS G12C inhibitor 24 is classified as a small molecule inhibitor. It belongs to a new generation of targeted therapies that specifically address oncogenic mutations in the KRAS gene, which have historically been considered "undruggable" due to their complex structure and function.
The synthesis of KRAS G12C inhibitor 24 involves several key steps that utilize organic chemistry techniques to construct the compound's molecular framework. A notable method includes a transition-metal-free synthesis pathway that enhances efficiency and reduces costs associated with traditional methods that require palladium catalysts.
The molecular structure of KRAS G12C inhibitor 24 features a tetrahydropyridopyrimidine core with various substituents that enhance its binding affinity for the KRAS G12C mutant. The presence of a covalent warhead allows for irreversible binding to the cysteine residue at position 12.
The molecular formula for D3S-001 is C32H35F6N7O3, with a molecular weight of approximately 617.67 g/mol. High-resolution crystallography has provided insights into its three-dimensional conformation, revealing critical interactions within the binding pocket of the KRAS protein.
The primary chemical reaction involved in the mechanism of action for KRAS G12C inhibitor 24 is the covalent modification of the cysteine residue in the G12C mutant form of KRAS. This reaction effectively locks the protein in an inactive state.
In vitro studies have demonstrated that upon binding, the inhibitor induces conformational changes in KRAS that prevent downstream signaling through pathways such as mitogen-activated protein kinase and phosphoinositide 3-kinase signaling cascades. The kinetics of this reaction have been characterized using advanced biophysical techniques such as surface plasmon resonance and mass spectrometry.
The mechanism by which KRAS G12C inhibitor 24 exerts its effects involves selective targeting of the inactive state of KRAS. By covalently binding to the mutated cysteine, it stabilizes this inactive conformation and prevents nucleotide exchange necessary for activating signaling pathways that promote cancer cell proliferation.
Studies indicate that treatment with D3S-001 leads to a reduction in active KRAS levels within cancer cells, thereby inhibiting downstream signaling events associated with tumor growth. This effect has been observed in both preclinical models and early-phase clinical trials.
KRAS G12C inhibitor 24 is characterized by its solid-state properties suitable for oral bioavailability. It exhibits favorable solubility profiles conducive to pharmacological activity.
The compound's stability under physiological conditions has been evaluated, showing resilience against metabolic degradation while maintaining its active form long enough to exert therapeutic effects. Its lipophilicity aids in cell membrane penetration, enhancing its efficacy as an anticancer agent.
KRAS G12C inhibitor 24 is primarily used in oncology research and clinical settings aimed at treating patients with tumors harboring the KRAS G12C mutation. Its development represents a significant advancement in targeted cancer therapies, providing a novel option for patients with limited treatment alternatives.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: